2-(4-Chlorophenyl)-3-oxopropanenitrile

Catalog No.
S661738
CAS No.
62538-21-0
M.F
C9H6ClNO
M. Wt
179.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)-3-oxopropanenitrile

CAS Number

62538-21-0

Product Name

2-(4-Chlorophenyl)-3-oxopropanenitrile

IUPAC Name

2-(4-chlorophenyl)-3-oxopropanenitrile

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C9H6ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,8H

InChI Key

DAEXXSXAEMFPHQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C=O)C#N)Cl

Canonical SMILES

C1=CC(=CC=C1C(C=O)C#N)Cl

Synthesis:

2-(4-Chlorophenyl)-3-oxopropanenitrile, also known as 4'-chloro-3-cyanophenacyl chloride, can be synthesized through various methods. One common approach involves the Claisen condensation of 4-chlorobenzaldehyde and cyanoacetic acid in the presence of a suitable base, such as sodium ethoxide [].

Potential Applications:

While the specific research applications of 2-(4-Chlorophenyl)-3-oxopropanenitrile are not extensively documented, its structural features suggest potential in various scientific fields:

  • Organic synthesis: The presence of the cyano and carbonyl functional groups makes this compound a versatile intermediate for further organic transformations. It can potentially serve as a building block in the synthesis of more complex molecules with diverse functionalities [].
  • Medicinal chemistry: The cyano group can participate in various reactions, potentially leading to the development of novel therapeutic agents. Additionally, the aromatic ring system and the carbonyl group can contribute to favorable binding interactions with biological targets, warranting further investigation in drug discovery [].
  • Material science: The rigid and aromatic nature of the molecule, along with the presence of functional groups, could potentially be explored for the development of novel materials with specific properties, such as in the field of optoelectronics or polymer chemistry [].

2-(4-Chlorophenyl)-3-oxopropanenitrile is an organic compound with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol. It is characterized by the presence of a 4-chlorophenyl group, a carbonyl group, and a nitrile group. The compound appears as a solid, typically off-white in color, with a melting point ranging from 153 to 157 °C. Its structure features a carbon chain that connects these functional groups, making it a versatile intermediate in organic synthesis .

As information on this specific compound is limited, it's best to handle it with caution assuming similar properties to other aromatic and cyano-containing compounds. Here are some general safety considerations:

  • Potential Toxicity: Aromatic compounds and cyano groups can be toxic if ingested or inhaled. Wear appropriate personal protective equipment (PPE) when handling [].
  • Skin and Eye Irritation: Organic compounds can irritate skin and eyes. Avoid contact and wear gloves and eye protection [].
, including:

  • Nucleophilic Addition: The compound can react with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Reduction: The nitrile group can be reduced to primary amines or other derivatives.
  • Oxidation: Oxidative conditions can convert the compound into carboxylic acids or other oxidized forms.
  • Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution, yielding various substituted derivatives .

The biological activity of 2-(4-Chlorophenyl)-3-oxopropanenitrile is linked to its interaction with specific molecular targets, such as enzymes and receptors. Its unique structure may influence its binding affinity and specificity in biological systems. Studies indicate that it may exhibit potential therapeutic effects, although detailed biological evaluations are still required to fully understand its pharmacological properties .

The synthesis of 2-(4-Chlorophenyl)-3-oxopropanenitrile can be achieved through several methods:

  • Reaction with Ethyl Formate: One common method involves reacting 4-chlorophenylacetonitrile with ethyl formate in the presence of strong bases.
  • Electrophilic Reactions: The compound can also be synthesized via electrophilic aromatic substitution reactions involving appropriate precursors .

These methods typically ensure high yields and purity of the final product.

2-(4-Chlorophenyl)-3-oxopropanenitrile serves as a versatile building block in organic synthesis. Its high reactivity towards various nucleophiles allows for the construction of complex heterocyclic systems, which are valuable in medicinal chemistry and material science. Additionally, it may find applications in developing agrochemicals and pharmaceuticals due to its unique chemical properties .

Studies on the interactions of 2-(4-Chlorophenyl)-3-oxopropanenitrile with biological systems have shown that it can engage with specific enzymes or receptors, potentially modulating their activity. The presence of both the fluorine atom and nitrile group enhances its reactivity and interaction profile, making it an interesting candidate for further research into its biochemical pathways and mechanisms of action .

Several compounds share structural similarities with 2-(4-Chlorophenyl)-3-oxopropanenitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity Score
3-(4-Chlorophenyl)-2-fluoro-3-oxopropanenitrileContains fluorine; different functional groupsHigh
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateHydroxy group present; different backboneModerate
3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-oneFluorine and methoxy groups; different frameworkModerate
1-(3-Chlorophenyl)propan-1-oneChlorophenyl group; lacks nitrile functionalityModerate
1-(4-Chlorophenyl)pentan-1-oneChlorophenyl group; longer carbon chainModerate

Uniqueness: 2-(4-Chlorophenyl)-3-oxopropanenitrile is distinctive due to its specific combination of functional groups (chlorophenyl, carbonyl, and nitrile), which confer unique reactivity patterns and potential applications not found in other similar compounds .

XLogP3

1.9

Dates

Last modified: 08-15-2023

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